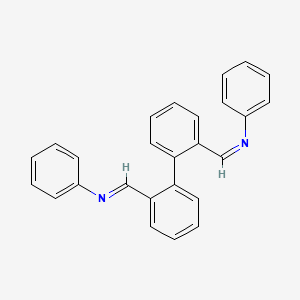
2,2'-Bis(phenyliminomethyl)biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bis(phenyliminomethyl)biphenyl is an organic compound with the molecular formula C26H20N2 It is a biphenyl derivative where two phenyliminomethyl groups are attached to the biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(phenyliminomethyl)biphenyl typically involves the condensation of 2,2’-biphenyldicarboxaldehyde with aniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 2,2’-Bis(phenyliminomethyl)biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Bis(phenyliminomethyl)biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Bis(phenyliminomethyl)biphenyl has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Wirkmechanismus
The mechanism of action of 2,2’-Bis(phenyliminomethyl)biphenyl depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bis(phenyliminomethyl)-1,1’-binaphthyl: Similar structure but with a binaphthyl core.
2,2’-Bis(phenyliminomethyl)-biphenol: Similar structure but with hydroxyl groups on the biphenyl core.
Uniqueness
2,2’-Bis(phenyliminomethyl)biphenyl is unique due to its specific biphenyl core and the presence of phenyliminomethyl groups. This structure imparts distinct chemical and physical properties, making it valuable in various research applications.
Eigenschaften
CAS-Nummer |
7443-50-7 |
|---|---|
Molekularformel |
C26H20N2 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
N-phenyl-1-[2-[2-(phenyliminomethyl)phenyl]phenyl]methanimine |
InChI |
InChI=1S/C26H20N2/c1-3-13-23(14-4-1)27-19-21-11-7-9-17-25(21)26-18-10-8-12-22(26)20-28-24-15-5-2-6-16-24/h1-20H |
InChI-Schlüssel |
QEJKSCWDVLSGAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=CC2=CC=CC=C2C3=CC=CC=C3C=NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















